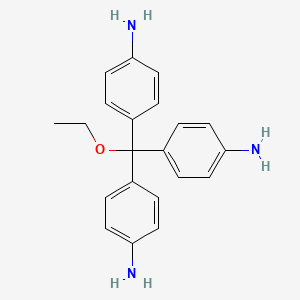
4,4',4''-(Ethoxymethanetriyl)trianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-(Ethoxymethanetriyl)trianiline is a chemical compound with the molecular formula C21H21N3O It is known for its unique structure, which includes three aniline groups connected through an ethoxymethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Ethoxymethanetriyl)trianiline typically involves the reaction of aniline derivatives with ethoxymethane. One common method is the condensation reaction between 4-aminobenzonitrile and ethoxymethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(Ethoxymethanetriyl)trianiline can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Ethoxymethanetriyl)trianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aniline groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.
Scientific Research Applications
4,4’,4’'-(Ethoxymethanetriyl)trianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(Ethoxymethanetriyl)trianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound has a similar trianiline structure but with a triazine core instead of an ethoxymethane bridge.
4,4’,4’'-(Methanetriyl)trianiline: Similar structure with a methanetriyl bridge instead of ethoxymethane.
Uniqueness
4,4’,4’'-(Ethoxymethanetriyl)trianiline is unique due to its ethoxymethane bridge, which imparts distinct chemical and physical properties
Properties
CAS No. |
61467-67-2 |
|---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[bis(4-aminophenyl)-ethoxymethyl]aniline |
InChI |
InChI=1S/C21H23N3O/c1-2-25-21(15-3-9-18(22)10-4-15,16-5-11-19(23)12-6-16)17-7-13-20(24)14-8-17/h3-14H,2,22-24H2,1H3 |
InChI Key |
JUQDRTBZLGAYHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)N)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, octyl ester](/img/structure/B14573249.png)
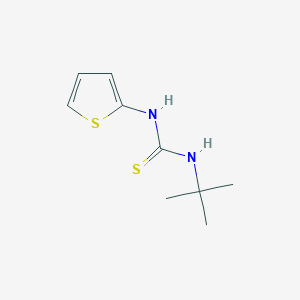
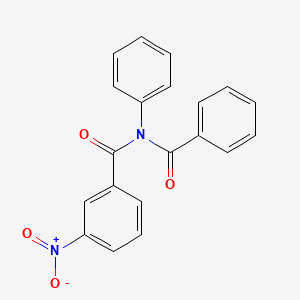

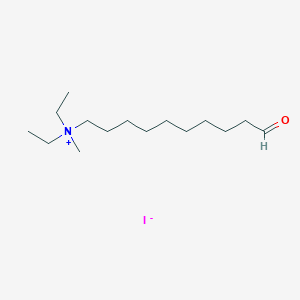
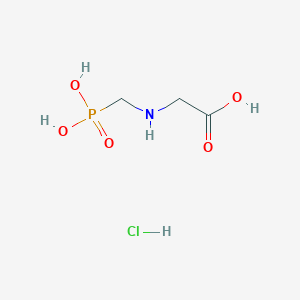
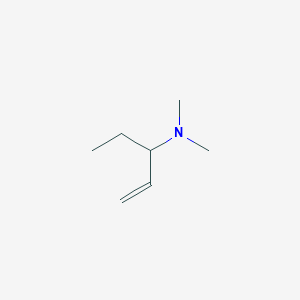


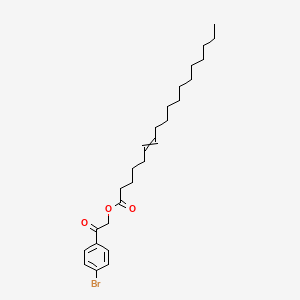
![1-(Chloromethyl)-3-{2-[dichloro(methyl)silyl]ethenyl}-1,1,3,3-tetramethyldisiloxane](/img/structure/B14573301.png)
![10-Ethyl-3,7-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14573304.png)
![1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14573311.png)

